5-Bromopyrimidin-4(5h)-one
CAS No.:
Cat. No.: VC16588883
Molecular Formula: C4H3BrN2O
Molecular Weight: 174.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3BrN2O |
|---|---|
| Molecular Weight | 174.98 g/mol |
| IUPAC Name | 5-bromo-5H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-3H |
| Standard InChI Key | XFJQGUGFGQSZBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC=NC(=O)C1Br |
Introduction
Chemical Identification and Structural Characteristics
Physicochemical Properties
While direct data on 5-bromopyrimidin-4(5H)-one are scarce, related compounds provide insights:
The bromine atom enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution (SNAr) reactions .
Synthesis and Derivatization
Microwave-Assisted Reactions
5-Bromopyrimidin-4(3H)-one derivatives are synthesized via microwave-assisted Sonogashira coupling, achieving yields >80% under ligand-free conditions. For example, 5-(phenylethynyl)pyrimidine is prepared using Pd catalysts and aryl acetylenes .
Functional Group Tolerance
Modifications at the 6-position of the pyrimidinone ring (e.g., isopropyl groups) and 5'-position of aryl substituents are well-tolerated, enabling library diversification. Compound 13a, featuring a 2-propoxy-phenyl group, exhibits PDE5 inhibition at 1.7 nM IC50 .
Pharmacological Applications
PDE5 Inhibition
5-Bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one demonstrates potent PDE5 inhibition, validated by X-ray crystallography (PDB: PDE5/2e and PDE5/10a). The bromine atom stabilizes enzyme-ligand interactions via halogen bonding with Gln817 .
Key SAR Insights:
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6-Position Substitution: Bulky groups (e.g., isopropyl) enhance binding affinity by occupying a hydrophobic pocket.
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5'-Aryl Modifications: Electron-donating groups (e.g., propoxy) improve solubility without compromising activity .
Anticancer Activity
Bromopyrimidine analogs inhibit cancer cell proliferation by targeting DNA synthesis and topoisomerases. Derivatives such as 5-bromo-2-chloro-4-(4-(biphenyl-4-ylsulfonyl)piperazin-1-yl)pyrimidine show IC50 values <10 µM against MCF-7 breast cancer cells .
Physicochemical and ADMET Profiling
Solubility and Permeability
5-Bromo-4-pyrimidinecarboxylic acid derivatives exhibit moderate aqueous solubility (2.28 mg/mL) and high gastrointestinal absorption (per QikProp predictions) .
Metabolic Stability
Cytochrome P450 screening indicates low inhibitory activity against CYP1A2, 2C19, 2C9, 2D6, and 3A4 isoforms, suggesting a favorable drug-drug interaction profile .
Emerging Applications
Agricultural Chemistry
5-Bromopyrimidine intermediates are precursors to flurprimidol, a plant growth regulator used to inhibit gibberellin biosynthesis .
Materials Science
Pyrimidine-based ligands facilitate the synthesis of luminescent metal-organic frameworks (MOFs) for sensing applications.
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